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Compound of Interest

Compound Name: 5-Chloro-6-phenylpyridin-2-amine
CAS No.: 106696-86-0
Cat. No.: B3064438

Get Quote

\ J

Technical Monograph: 5-Chloro-6-phenylpyridin-2-amine

SMILES:Nclnc(c2ccccc2)c(Cl)ecl CAS: 106696-86-0 Molecular Weight: 204.66 g/mol
Formula: C11HoCIN2[1]

Executive Summary & Chemical Architecture

5-Chloro-6-phenylpyridin-2-amine is a privileged pharmacophore scaffold used extensively in
the synthesis of kinase inhibitors, GPCR ligands (specifically GPR54 antagonists), and anti-
infective agents.[1] Its utility stems from its "Tri-Zone" architecture, which allows medicinal
chemists to independently modulate solubility, metabolic stability, and target affinity.

The Tri-Zone Architecture
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Zone

Functional Group

Chemical Role

Pharmacological
Role

Zone 1 (Head)

2-Amino Group (-
NH2)

Nucleophile for
cyclization; H-bond
donor.[1]

Primary "Hinge
Binder" in kinase
pockets; H-bond
donor in GPCRs.[1]

Zone 2 (Core)

5-Chloro Substituent
(-Cl)

Electrophilic handle
(Suzuki/Buchwald);
Lipophilicity
modulator.[1]

Blocks metabolic
oxidation at C5; fills
hydrophobic sub-

pockets.

Zone 3 (Tail)

6-Phenyl Ring

Steric bulk;
Hydrophobic

interactions.[1]

Interactions with
"Gatekeeper"
residues; Pi-Pi
stacking interactions.

[1]

Synthesis Protocol: Regioselective Chlorination

Objective: Synthesize 5-chloro-6-phenylpyridin-2-amine from 6-phenylpyridin-2-amine with

>95% regioselectivity, avoiding the 3-chloro isomer.

Principle: The 2-amino group activates the pyridine ring towards electrophilic aromatic
substitution (EAS).[1] While both C3 (ortho) and C5 (para) are activated, the C5 position is
sterically favored and electronically preferred in polar aprotic solvents using N-
Chlorosuccinimide (NCS).

Materials

» Precursor: 6-Phenylpyridin-2-amine (1.0 eq)[1]

¢ Reagent: N-Chlorosuccinimide (NCS) (1.05 eq)[1]

o Solvent: Acetonitrile (ACN) or DMF (Dry)[1]

o Catalyst: Ammonium Acetate (0.1 eq) - Optional, promotes proton transfer.[1]
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Step-by-Step Methodology

e Solvation: Charge a round-bottom flask with 6-phenylpyridin-2-amine (10 mmol, 1.70 g) and
anhydrous Acetonitrile (50 mL). Stir until fully dissolved at Room Temperature (RT).

e Reagent Addition: Add NCS (10.5 mmol, 1.40 g) portion-wise over 15 minutes. Critical: Rapid
addition causes localized high concentration, increasing the risk of 3,5-dichloro byproduct.[1]

o Reaction: Heat the mixture to 50°C and monitor via TLC (Hexane:EtOAc 3:1). The reaction
typically completes in 2—4 hours.

o Checkpoint: Product R_f will be slightly higher than the starting material due to increased
lipophilicity.

e Quench & Workup:

Cool to RT.

[e]

o

Remove solvent under reduced pressure.

[¢]

Redissolve residue in Ethyl Acetate (100 mL).

[¢]

Wash with Water (2 x 50 mL) followed by Brine (1 x 50 mL) to remove succinimide
byproduct.

 Purification: Dry organic layer over Naz2SOa, filter, and concentrate. Recrystallize from
Ethanol/Water (9:1) to yield off-white needles.[1]

Self-Validating QC Metrics

e 1H NMR (DMSO-de): Look for the disappearance of the C5-H signal. The C3-H and C4-H
protons will appear as doublets (J = 8 Hz).[1] If C3-H is missing (singlet remaining), you have
made the 3-chloro isomer (incorrect).[1]

e Mass Spec: M+H peak at 205.0/207.0 (3:1 ratio for 3>CI/37Cl).

Reaction Logic & Pathway Visualization
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The following diagram illustrates the synthesis logic and the competing pathways that must be
controlled.

6-Phenylpyridin-2-amine 5-Chloro-6-phenylpyridin-2-amin
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Figure 1: Regioselective chlorination pathway showing the thermodynamic preference for the
5-position over the 3-position.[1]

Advanced Applications: Scaffold Diversification

Once synthesized, 5-chloro-6-phenylpyridin-2-amine serves as a "hub" for divergent
synthesis.[1]

A. Imidazo[1,2-a]pyridine Formation (Cyclization)

Reaction with

-haloketones yields 6-chloro-5-phenylimidazo[1,2-a]pyridines.[1] This fuses the "Head" (amine)
and "Core" (pyridine N) into a bicyclic system, highly prevalent in GABA-A receptor modulators.

B. Palladium-Catalyzed Cross-Coupling

While the 5-chloro position is electronically deactivated compared to a 2-chloro analog, it can
participate in Suzuki-Miyaura coupling using specialized ligands (e.g., XPhos or SPhos) to
introduce biaryl complexity at the C5 position.[1]

Structure-Activity Relationship (SAR) Map

The following diagram details how this specific SMILES string translates to biological activity in
a generic kinase binding pocket.
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Figure 2: Pharmacophore mapping of the molecule against standard protein binding motifs.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3064438/docs#5-chloro-6-phenylpyridin-2-amine-
smiles-string]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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